4-Methyl-1-pentyne physical and chemical properties
4-Methyl-1-pentyne physical and chemical properties
An In-depth Technical Guide to 4-Methyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Methyl-1-pentyne, also known as isobutyl acetylene, is a terminal alkyne with the chemical formula C₆H₁₀.[1] As a valuable building block in organic synthesis, it undergoes a variety of reactions characteristic of terminal alkynes, making it a versatile reagent for the introduction of the isobutylacetylene moiety into more complex molecules.[2][3] Its applications include use as a monomer matrix in the fabrication of mixed matrix membranes and participation in addition reactions such as halogenation, hydrogenation, hydrohalogenation, and hydration.[2][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for related syntheses, and key safety information.
Core Physical and Chemical Properties
The fundamental properties of 4-methyl-1-pentyne are summarized below. These data are critical for its handling, application in reactions, and purification.
Table 1: Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-methylpent-1-yne | [1][] |
| Synonyms | Isobutyl acetylene, Isobutylethyne | [1][5] |
| CAS Number | 7154-75-8 | [1] |
| Molecular Formula | C₆H₁₀ | [1][3][] |
| Molecular Weight | 82.14 g/mol | [1] |
| Canonical SMILES | CC(C)CC#C | [] |
| InChI Key | OXRWICUICBZVAE-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 61-62 °C (at 760 mmHg) | [] |
| Melting Point | -105 °C | [7] |
| Density | 0.698 g/mL at 25 °C | [] |
| Refractive Index (n20/D) | 1.393 | |
| Flash Point | -4.44 °C (24.0 °F) - closed cup | |
| Solubility | Insoluble in water. Soluble in common low-polarity organic solvents. | [2][8] |
| Vapor Pressure | Data not readily available | |
| Enthalpy of Vaporization | 28.42 kJ/mol (Joback Calculated) | [5] |
Table 3: Spectral Data
| Data Type | Details | Source(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the acetylenic proton and the isobutyl group. | [1][9] |
| ¹³C NMR | Spectra available. | [10] |
| Mass Spectrometry | GC-MS data available through NIST. | [1] |
| IR Spectroscopy | FTIR and Gas-Phase IR spectra available. | [1][11] |
| Raman Spectroscopy | Spectra available. | [1] |
Chemical Properties and Reactivity
4-Methyl-1-pentyne exhibits reactivity typical of a terminal alkyne, making it a useful intermediate in organic synthesis.
-
Stability : The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[2]
-
Acidity of Terminal Alkyne : The proton on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base to form an acetylide. This anion is a potent nucleophile, useful for forming new carbon-carbon bonds.
-
Addition Reactions : The carbon-carbon triple bond readily undergoes addition reactions. These include:
-
Hydrogenation : Catalytic hydrogenation can reduce the alkyne to the corresponding alkene (4-methyl-1-pentene) or, with complete reduction, the alkane (4-methylpentane).
-
Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.[2][3]
-
Hydrohalogenation : Addition of hydrogen halides (e.g., HCl, HBr) which typically follows Markovnikov's rule.[2][12]
-
Hydration : In the presence of acid and a mercury(II) catalyst, hydration yields an enol that tautomerizes to a ketone (4-methyl-2-pentanone).[12]
-
-
Polymerization : 4-Methyl-1-pentyne can be polymerized.[2][3] For instance, polymerization with a tungsten alkylidyne catalyst followed by hydrogenation can produce cyclic poly(4-methyl-1-pentene).[13]
Logical Workflow: Properties and Reactions of 4-Methyl-1-pentyne
The following diagram illustrates the key properties and reaction pathways for 4-methyl-1-pentyne.
Experimental Protocol: Synthesis of a Related Compound
While a specific, detailed protocol for the synthesis of 4-methyl-1-pentyne was not found in the surveyed literature, the following protocol for the hydroboration-oxidation of the corresponding alkene, 4-methyl-1-pentene, provides a relevant example of a synthetic procedure involving a closely related C₆ hydrocarbon. This anti-Markovnikov hydration is a cornerstone of modern organic synthesis.
Objective: To synthesize 4-methyl-1-pentanol from 4-methyl-1-pentene via hydroboration-oxidation.[14][15]
Materials:
-
4-Methyl-1-pentene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-necked round-bottom flask
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon inlet)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
Part A: Hydroboration [14][15]
-
Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
-
Dissolve 4-methyl-1-pentene (1.0 equivalent) in anhydrous THF and add it to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the borane-THF solution (~1.1 eq of BH₃) dropwise via the dropping funnel over 30-60 minutes. It is crucial to maintain the internal temperature at or below 0 °C to control the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M sodium hydroxide solution to the flask.
-
Following the base, add the 30% hydrogen peroxide solution dropwise. This step is exothermic; ensure the internal temperature does not exceed 40 °C.
-
Once the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour to complete the oxidation.
Part C: Workup and Purification [14][15]
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash them sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methyl-1-pentanol can be purified by fractional distillation.
The following workflow diagram outlines the key steps of this experimental protocol.
Safety and Handling
4-Methyl-1-pentyne is a hazardous chemical that requires careful handling.
-
Physical Hazards : It is a highly flammable liquid and vapor (GHS02). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[16] Keep away from heat, sparks, open flames, and hot surfaces.[17][18] All equipment must be grounded to prevent static discharge.[16][18]
-
Health Hazards : May be fatal if swallowed and enters airways (aspiration hazard).[2][17] It can cause skin and eye irritation.[16] Inhalation may cause respiratory tract irritation, dizziness, and drowsiness.[6][16]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and appropriate clothing to prevent skin exposure.[16] Use only in a well-ventilated area or under a fume hood.[16]
-
Storage : Store in a cool, well-ventilated place in a tightly closed container.[2] Keep away from oxidizing agents.[2] The designated storage class is Flammable Liquids (Class 3).
References
- 1. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-1-pentyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 5. 1-Pentyne, 4-methyl- (CAS 7154-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Methyl-1-pentene | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-methyl-1-pentyne [stenutz.eu]
- 8. 4-Methyl-1-pentyne, 97% | Fisher Scientific [fishersci.ca]
- 9. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Pentyne, 4-methyl- [webbook.nist.gov]
- 12. wyzant.com [wyzant.com]
- 13. Item - Cyclic Poly(4-methyl-1-pentene): Efficient Catalytic Synthesis of a Transparent Cyclic Polymer - American Chemical Society - Figshare [acs.figshare.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. 4-Methyl-1-pentyne | 7154-75-8 | TCI AMERICA [tcichemicals.com]
- 18. Page loading... [guidechem.com]
